molecular formula C27H26ClN5O4S B2719698 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893787-18-3

3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2719698
CAS No.: 893787-18-3
M. Wt: 552.05
InChI Key: RGDNVPROSJDLKM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Key structural features include:

  • Triazoloquinazoline core: Provides a planar aromatic system for π-π stacking interactions in biological targets.
  • N-[2-(3,4-Diethoxyphenyl)ethyl] side chain: The diethoxy groups increase hydrophobicity and may enhance receptor binding through steric or electronic effects .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN5O4S/c1-3-36-23-13-10-18(16-24(23)37-4-2)14-15-29-25-21-17-19(28)11-12-22(21)33-26(30-25)27(31-32-33)38(34,35)20-8-6-5-7-9-20/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDNVPROSJDLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, synthesis strategies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24ClN5O4SC_{23}H_{24}ClN_5O_4S with a molecular weight of 495.94 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Tests : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines including HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The IC50 values were reported to be in the micromolar range, indicating effective inhibition of cell proliferation .
Cell LineIC50 (μM)
HCT1164.47
MCF-77.55
HepG24.04

These values suggest that the compound may act as a multi-target inhibitor affecting various pathways involved in cancer progression.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key kinases such as EGFR and VEGFR-2, which are crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the Triazole Ring : Utilizing click chemistry to link azides and alkynes.
  • Quinazoline Derivative Formation : Modifying existing quinazoline structures to incorporate the benzenesulfonyl and chlorinated groups.

This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels (usually above 95%) .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Anticancer Properties : A study published in 2023 reported that derivatives similar to this compound exhibited potent anticancer activity against multiple cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Multi-target Inhibition Profile : Another research indicated that specific analogs showed inhibition against Hsp90 and Topoisomerase-2, suggesting a broad-spectrum mechanism that could be beneficial in overcoming drug resistance .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl vs. Benzenesulfonyl () : The trifluoromethyl group in CM907403 increases lipophilicity (logP +0.4 vs. target compound) but reduces hydrogen-bonding capacity compared to benzenesulfonyl. This may result in altered target selectivity (e.g., preference for hydrophobic enzyme pockets) .
  • Diethoxy vs.

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